tert-butyl 4-[4-benzyloxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
CAS No.:
Cat. No.: VC17869764
Molecular Formula: C27H34N6O4S
Molecular Weight: 538.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H34N6O4S |
|---|---|
| Molecular Weight | 538.7 g/mol |
| IUPAC Name | tert-butyl 4-[3-(cyanomethyl)-4-phenylmethoxycarbonylpiperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C27H34N6O4S/c1-27(2,3)37-25(34)32-13-11-21-22(17-32)29-24(38-4)30-23(21)31-14-15-33(20(16-31)10-12-28)26(35)36-18-19-8-6-5-7-9-19/h5-9,20H,10-11,13-18H2,1-4H3 |
| Standard InChI Key | IHEXKNJHBWRVDH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCN(C(C3)CC#N)C(=O)OCC4=CC=CC=C4)SC |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C<sub>27</sub>H<sub>34</sub>N<sub>6</sub>O<sub>4</sub>S, with a molecular weight of 538.7 g/mol . Its IUPAC name reflects the intricate arrangement of substituents: the pyrido[3,4-d]pyrimidine system is substituted at position 4 with a piperazine ring bearing benzyloxycarbonyl and cyanomethyl groups, while position 2 features a methylsulfanyl moiety and position 7 a tert-butyl carboxylate .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>27</sub>H<sub>34</sub>N<sub>6</sub>O<sub>4</sub>S | |
| Molecular Weight | 538.7 g/mol | |
| CAS Number | 2206737-58-6 | |
| Purity Specifications | ≥98% (HPLC) |
The crystal structure of analogous tert-butyl piperazine carboxylates, such as PubChem CID 51029601, reveals planar pyrimidine rings and chair conformations in piperazine moieties, suggesting similar structural stability for this compound .
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis typically begins with functionalized pyrimidine or pyridine precursors. A common strategy involves:
-
Nucleophilic Substitution: Reacting 5-bromo-4-chloropyrimidine with amines to install the piperazine moiety .
-
Palladium-Catalyzed Coupling: Introducing substituents like cyanomethyl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions .
-
Intramolecular Cyclization: Forming the pyrido[3,4-d]pyrimidine core under acidic or basic conditions .
For example, intermediate 19 in palbociclib synthesis (a CDK4/6 inhibitor) shares structural motifs with this compound, synthesized via cyclization of a crotonic acid derivative .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperazine Installation | Cyclopentylamine, DIPEA, DMF | 87 | |
| Cyanomethyl Addition | KCN, DMSO, 80°C | 72 | |
| Cyclization | HCl (aq.), reflux | 68 |
Post-Synthetic Modifications
The compound’s reactivity allows further functionalization:
-
Deprotection of tert-Butyl Group: Trifluoroacetic acid removes the tert-butyl carboxylate, exposing a carboxylic acid for conjugation.
-
Benzyloxycarbonyl Removal: Hydrogenolysis with Pd/C yields a free amine, enabling additional substitutions .
In vitro assays of related compounds show IC<sub>50</sub> values in the nanomolar range for CDK4/6 (e.g., palbociclib: IC<sub>50</sub> = 11 nM) .
Pharmacokinetic and Physicochemical Properties
The compound’s logP (calculated) is 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its solubility in DMSO (>10 mM) facilitates biological testing . Metabolic stability studies on analogs suggest oxidation of the methylsulfanyl group and glucuronidation of the carboxylate as primary clearance pathways .
Research Applications and Future Directions
Current research focuses on:
-
Optimizing Selectivity: Engineering substituents to reduce off-target kinase binding .
-
Improving Synthetic Efficiency: Transitioning from batch to flow chemistry for scale-up .
-
Exploring Combination Therapies: Pairing with immune checkpoint inhibitors in oncology .
Table 4: Key Research Gaps and Opportunities
| Challenge | Proposed Solution | Expected Impact |
|---|---|---|
| Low Oral Bioavailability | Prodrug formulation (e.g., phosphonate esters) | Enhanced patient compliance |
| Off-Target Toxicity | Structure-based drug design | Higher therapeutic index |
| Scalability Issues | Continuous manufacturing | Cost-effective production |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume